Val-Arg-Pro-DL-Arg-Fluoromethylketone
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Overview
Description
Val-Arg-Pro-DL-Arg-Fluoromethylketone is a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound has shown significant potential in inhibiting cell proliferation and migration, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Arg-Pro-DL-Arg-Fluoromethylketone involves the sequential coupling of amino acids Valine, Arginine, Proline, and DL-Arginine, followed by the introduction of a fluoromethylketone group. The reaction conditions typically involve the use of peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The final fluoromethylketone group is introduced using fluoromethyl ketone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as HPLC to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Val-Arg-Pro-DL-Arg-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
Val-Arg-Pro-DL-Arg-Fluoromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Serves as a tool to study the role of MALT1 in cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth and migration of cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the production of high-purity peptides.
Mechanism of Action
Val-Arg-Pro-DL-Arg-Fluoromethylketone exerts its effects by irreversibly inhibiting MALT1. This inhibition disrupts the NF-κB signaling pathway, leading to decreased cell proliferation and migration. The compound binds to the active site of MALT1, preventing its interaction with substrates and thereby blocking downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Val-Arg-Pro-DL-Arg-Chloromethylketone: Another MALT1 inhibitor with a similar structure but different halogen substitution.
Val-Arg-Pro-DL-Arg-Bromomethylketone: Similar to the fluoromethylketone derivative but with a bromine atom instead of fluorine.
Uniqueness
Val-Arg-Pro-DL-Arg-Fluoromethylketone is unique due to its high potency and specificity for MALT1. The presence of the fluoromethylketone group enhances its stability and reactivity compared to other halogenated derivatives .
Biological Activity
Val-Arg-Pro-DL-Arg-Fluoromethylketone, often referred to as Z-Val-Arg-Pro-DL-Arg-fluoromethylketone (Z-VRPR-FMK), is a synthetic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of cysteine proteases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique sequence of amino acids: valine, arginine, proline, and another arginine, modified with a fluoromethyl ketone functional group. Its chemical formula is C31H49FN10O6. The fluoromethyl ketone moiety plays a crucial role in its biological activity by irreversibly binding to the active site of cysteine proteases, particularly cathepsins B and L, through the formation of a covalent bond with the thiol group of cysteine residues in these enzymes.
The primary mechanism by which this compound exerts its biological effects is through the selective inhibition of cysteine proteases. The compound acts as an electrophile that interacts with the active site of these enzymes, leading to irreversible inhibition. This mechanism is critical for studying the roles of proteases in various biological processes, including cancer progression and apoptosis .
Biological Activity and Applications
This compound has demonstrated significant anti-cancer properties in various studies:
- Inhibition of Cancer Cell Proliferation : Research indicates that Z-VRPR-FMK can inhibit the growth and invasiveness of cancer cell lines such as OCI-LY10 (a diffuse large B-cell lymphoma model). In vitro studies showed that treatment with Z-VRPR-FMK led to decreased cell proliferation and migration, suggesting its potential as a therapeutic agent against malignancies associated with MALT1 activity .
- Mechanistic Insights : The compound's inhibitory effects are linked to the downregulation of key signaling pathways involved in cell survival and proliferation, including the NF-κB pathway. This pathway is crucial for regulating immune responses and cell growth .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on OCI-LY10 Cells : In a controlled experiment, OCI-LY10 cells were treated with varying concentrations of Z-VRPR-FMK (75 µM) over different time intervals (6 to 48 hours). Results indicated a significant reduction in cell viability and migration capabilities compared to untreated controls .
- In Vivo Tumor Growth Inhibition : In mouse models, administration of this compound (37.5 µM every other day for 12 days) resulted in notable tumor growth inhibition. This suggests that the compound can penetrate cell membranes effectively and exert its inhibitory effects in vivo .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Target Enzyme | Mechanism of Action | Application Area |
---|---|---|---|
Val-Arg-Pro-DL-Arg-FMK | Cysteine Proteases | Irreversible inhibition via covalent bonding | Cancer research |
Z-Val-Arg-Pro-DL-Arg-FMK | MALT1 | Irreversible inhibition | Cancer & immune response |
Other Peptidyl Ketones | Various Proteases | Competitive or non-competitive inhibition | General protease studies |
Properties
Molecular Formula |
C31H49FN10O6 |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1 |
InChI Key |
DYQKGOBRZWMAHV-YTJMMMLMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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